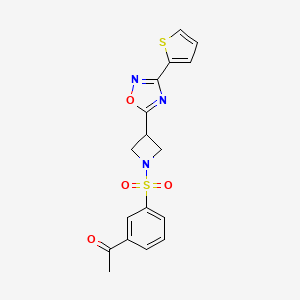

1-(3-((3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone

Description

1-(3-((3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a heterocyclic compound featuring a thiophene-substituted 1,2,4-oxadiazole ring conjugated to an azetidine (four-membered nitrogen ring) via a sulfonyl linker. The phenyl-ethanone moiety further enhances its structural complexity. This compound’s design integrates electron-rich thiophene, rigid oxadiazole, and strained azetidine rings, which may confer unique electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name |

1-[3-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S2/c1-11(21)12-4-2-5-14(8-12)26(22,23)20-9-13(10-20)17-18-16(19-24-17)15-6-3-7-25-15/h2-8,13H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGHFSKRATZANH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the oxadiazole moiety through a cyclization reaction. The azetidine ring can be introduced via a nucleophilic substitution reaction. The final step often involves the sulfonylation of the phenyl ring and the attachment of the ethanone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form amines.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines.

Scientific Research Applications

1-(3-((3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Medicine: It may be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-((3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

Key Observations :

- The 1,2,4-oxadiazole core in the target compound offers greater aromaticity and electron-withdrawing capacity compared to dihydro-oxadiazole () or 1,3-oxazole (), enhancing stability and binding affinity .

Substituent Effects on Physicochemical Properties

Key Observations :

- Sulfonyl groups enhance aqueous solubility (e.g., 0.12 mg/mL in DMSO for the target compound) compared to thioether or alkyl chains .

Biological Activity

1-(3-((3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound that incorporates multiple functional groups, including a thiophene ring and an oxadiazole moiety. These structural features suggest significant potential for diverse biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

Chemical Structure

The compound's structure can be broken down as follows:

- Thiophene Ring : A five-membered aromatic ring containing sulfur.

- Oxadiazole Ring : A heterocyclic compound that often exhibits biological activity.

- Azetidine Moiety : A four-membered saturated ring that can influence the compound's interaction with biological targets.

- Sulfonyl Group : Known for enhancing solubility and biological activity.

Biological Activities

Research indicates that compounds containing oxadiazole and thiophene rings exhibit a broad spectrum of biological activities. Here are some notable findings:

Anticancer Activity

- General Findings : Compounds with the 1,2,4-oxadiazole structure have demonstrated significant anticancer properties. For instance, derivatives have shown cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and others .

- Specific Studies : One study reported that oxadiazole derivatives exhibited IC50 values ranging from 0.1 to 92.4 µM against a panel of cancer cell lines . This suggests that modifications to the oxadiazole ring can enhance potency.

Antimicrobial Activity

- Mechanism : The presence of the thiophene moiety in conjunction with the oxadiazole ring has been linked to antimicrobial properties. Compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Comparative Efficacy : In studies comparing oxadiazole derivatives to standard antibiotics, some derivatives exhibited superior activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

Antiparasitic Activity

Research has indicated that certain 1,3,4-oxadiazole derivatives possess significant antiparasitic activity. For example, specific compounds were found to be more effective than traditional treatments against Leishmania species .

The mechanisms by which these compounds exert their biological effects are varied:

- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of key enzymes involved in cancer proliferation and microbial resistance mechanisms .

- Receptor Modulation : Some compounds may interact with specific receptors or proteins within cells, modulating their activity and leading to therapeutic effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy of compounds similar to this compound:

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(3-((3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone, and how do they influence its chemical reactivity?

- Answer : The compound comprises:

- A thiophene ring (electron-rich heterocycle, enabling π-π stacking and electrophilic substitutions).

- A 1,2,4-oxadiazole (polarizable N-O bonds, enhancing metabolic stability and hydrogen-bonding potential).

- An azetidine ring (four-membered cyclic amine, conferring conformational rigidity and modulating bioavailability).

- A sulfonyl linker (improves solubility and serves as a hydrogen-bond acceptor).

- A phenyl ethanone group (provides a site for derivatization via ketone reactivity).

These features collectively influence reactivity in nucleophilic substitutions (e.g., at the sulfonyl group) and cycloaddition reactions (e.g., oxadiazole-mediated click chemistry) .

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?

- Answer : A multi-step synthesis is typically required:

Oxadiazole Formation : Cyclocondensation of nitrile derivatives with hydroxylamine under reflux (e.g., ethanol, 80°C).

Azetidine Functionalization : Nucleophilic substitution at the azetidine nitrogen using sulfonyl chlorides (e.g., 3-(chlorosulfonyl)phenyl ethanone).

Thiophene Coupling : Suzuki-Miyaura cross-coupling to attach the thiophene moiety (Pd catalysis, inert atmosphere).

Optimization Tips :

- Use HPLC to monitor intermediate purity (≥95% recommended) .

- Control reaction pH (e.g., buffered conditions for azetidine stability) .

- Employ microwave-assisted synthesis to reduce reaction times .

Q. Which analytical techniques are critical for characterizing intermediates and the final compound?

- Answer :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

- Answer :

- Core Modifications : Synthesize analogs with:

- Varied heterocycles (e.g., replacing thiophene with furan ).

- Alternative linkers (e.g., replacing sulfonyl with carbonyl ).

- Functional Assays : Test in vitro against targets like kinases (IC) or GPCRs (cAMP modulation).

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like COX-2 or EGFR .

- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

Q. What experimental challenges arise in resolving contradictions between computational predictions and empirical bioactivity data?

- Answer : Common issues include:

- Solvent Effects : Predicted binding poses may not account for solvation (e.g., use MD simulations with explicit water models).

- Metabolic Instability : Oxadiazole rings may undergo hydrolysis in vivo, unmodeled in silico (validate via LC-MS stability assays) .

- Off-Target Interactions : Use proteome-wide profiling (e.g., thermal shift assays) to identify unpredicted targets .

Q. How can the compound’s pharmacokinetic properties be improved without compromising potency?

- Answer :

| Strategy | Method | Example |

|---|---|---|

| LogP Optimization | Introduce polar groups (e.g., -OH, -COOH) at the phenyl ethanone moiety | Reduce LogP from 3.5 to 2.0 via carboxylation . |

| Prodrug Design | Mask the sulfonyl group as a phosphate ester for enhanced solubility | In situ conversion by alkaline phosphatase . |

| Crystallography | Co-crystallize with serum albumin to assess binding affinity (K) . |

Methodological Guidance

Q. What protocols are recommended for evaluating in vitro metabolic stability?

- Answer :

Liver Microsome Assay : Incubate compound (10 µM) with human liver microsomes (0.5 mg/mL) in NADPH buffer (37°C, pH 7.4).

Sampling : Collect aliquots at 0, 15, 30, and 60 min.

Analysis : Quantify parent compound via LC-MS/MS; calculate half-life (t) .

Q. How should researchers address low yields in the final coupling step?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.